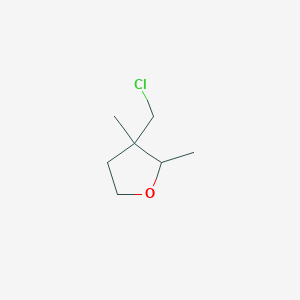
3-(Chloromethyl)-2,2-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2,2-dimethylpentane is an organic compound with the molecular formula C8H17Cl It is a chlorinated hydrocarbon, characterized by a chloromethyl group attached to a branched pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,2-dimethylpentane typically involves the chlorination of 2,2-dimethylpentane. One common method is the free radical chlorination, where 2,2-dimethylpentane is exposed to chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction proceeds as follows:
[ \text{C}8\text{H}{18} + \text{Cl}_2 \rightarrow \text{C}8\text{H}{17}\text{Cl} + \text{HCl} ]
This method requires careful control of reaction conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-2,2-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of 3-(Hydroxymethyl)-2,2-dimethylpentane.
Elimination Reactions: Formation of 2,2-dimethylpent-1-ene.
Oxidation: Formation of 3-(Carboxymethyl)-2,2-dimethylpentane.
Applications De Recherche Scientifique
3-(Chloromethyl)-2,2-dimethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2,2-dimethylpentane primarily involves its reactivity as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)pentane: Similar structure but lacks the additional methyl groups on the pentane chain.
2-Chloromethyl-2-methylpentane: Chloromethyl group attached to a different position on the pentane chain.
3-(Bromomethyl)-2,2-dimethylpentane: Bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
3-(Chloromethyl)-2,2-dimethylpentane is unique due to its specific branching and the position of the chloromethyl group, which influences its reactivity and the types of reactions it can undergo. The presence of the two methyl groups on the pentane chain also affects its steric properties and chemical behavior.
Propriétés
Formule moléculaire |
C8H17Cl |
|---|---|
Poids moléculaire |
148.67 g/mol |
Nom IUPAC |
3-(chloromethyl)-2,2-dimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-5-7(6-9)8(2,3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
JRKORFYBWIWXNE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


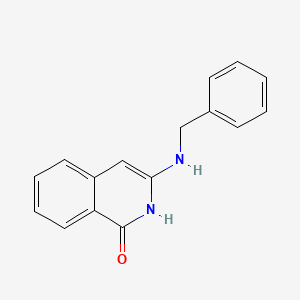
![1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13200952.png)
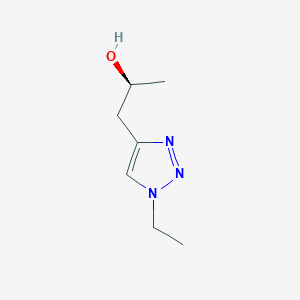


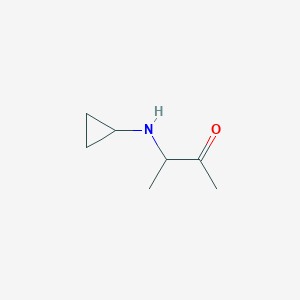
![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
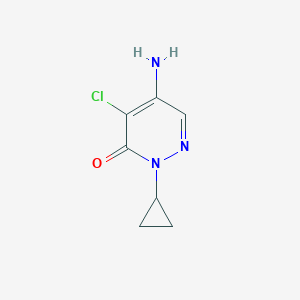
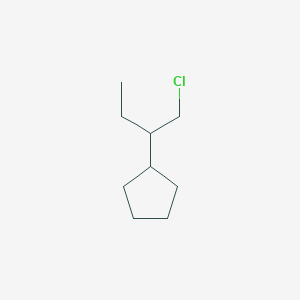
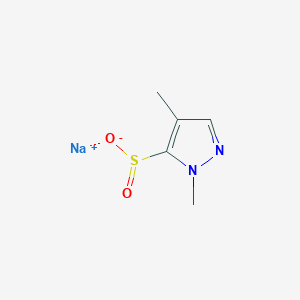
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)

